Bis(hexamethylene)triamine

Catalog No.
S1511348
CAS No.
143-23-7
M.F
C12H29N3
M. Wt
215.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(hexamethylene)triamine

CAS Number

143-23-7

Product Name

Bis(hexamethylene)triamine

IUPAC Name

N'-(6-aminohexyl)hexane-1,6-diamine

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

InChI

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2

InChI Key

MRNZSTMRDWRNNR-UHFFFAOYSA-N

SMILES

C(CCCNCCCCCCN)CCN

Canonical SMILES

C(CCCNCCCCCCN)CCN

Synthesis and Characterization of Materials:

  • Precursor for Functional Materials: BHMT serves as a precursor for the synthesis of various functional materials, including:
    • ZnO outgrowths on TiO2 nanofibers: This research explores using BHMT to promote the growth of zinc oxide (ZnO) nanostructures on titanium dioxide (TiO2) nanofibers, enhancing their photocatalytic activity [].
    • Organic guest molecules in polyoxometalates: BHMT acts as an organic guest molecule in the formation of one-dimensional chains within {W36} polyoxotungstate host compounds, potentially leading to novel materials with specific properties [].

Chemical and Biological Research:

  • Solvent and Coating Agent: BHMT finds use as a solvent to coat amphiphilic polymers onto CdSe/ZnS quantum dots, improving their water solubility and potential applications in bioimaging [].
  • Spermidine Analog: BHMT shares structural similarities with spermidine, a naturally occurring polyamine involved in various cellular processes. While research suggests BHMT may not enhance mitochondrial calcium accumulation like spermidine, it can inhibit calcium and phosphate-induced mitochondrial permeability transition, impacting cell death pathways [].

Bis(hexamethylene)triamine, also known as N'-(6-aminohexyl)hexane-1,6-diamine, is an organic compound with the molecular formula C12H29N3 and a molecular weight of 215.38 g/mol. It appears as a colorless to yellow solid, which can be crystalline or flaked. This compound is highly soluble in water and exhibits a melting point range of 33-36 °C and a boiling point of approximately 163-165 °C at reduced pressure (4 mm Hg) . Bis(hexamethylene)triamine is classified as corrosive, irritating to skin and eyes, and potentially toxic if ingested .

BHMT is a corrosive and harmful compound. It can cause severe skin burns and eye damage upon contact []. Inhalation of BHMT vapors can irritate the respiratory tract. It is classified as harmful if swallowed [].

, primarily involving acid-base interactions. It neutralizes acids in exothermic reactions to form salts and water . The compound can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, indicating its reactivity with multiple functional groups . Additionally, it can generate hydrogen gas when combined with strong reducing agents like hydrides .

Several methods exist for synthesizing bis(hexamethylene)triamine. One common approach involves the reaction of hexamethylenediamine with formaldehyde under controlled conditions. This process typically requires a catalyst and specific temperature management to ensure optimal yields . Another method may involve the direct amination of hexamethylenediamine derivatives .

Bis(hexamethylene)triamine has diverse applications across various industries:

  • Curing Agent: Used in epoxy resins for curing applications.
  • Corrosion Inhibitor: Acts as a corrosion and scale inhibitor in industrial processes.
  • Flocculating Agent: Functions as a flocculating agent in wastewater treatment.
  • Additive: Utilized as an asphalt anti-strip additive and cationic emulsifier.
  • Polymer Production: Serves as a chain extender or catalyst in polyurethane production .

Interaction studies highlight the compatibility of bis(hexamethylene)triamine with various materials. It is known to be incompatible with strong oxidizing agents and certain organic compounds, which can lead to hazardous reactions . Further research into its interactions with biological systems could provide insights into its safety profile.

Several compounds share structural similarities with bis(hexamethylene)triamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
HexamethylenediamineC6H16N2Shorter chain length; commonly used in polymer synthesis.
DiethylenetriamineC4H12N2Shorter chain; used mainly as a curing agent for epoxy resins.
TriethylenetetramineC6H18N4Contains four amine groups; used in various industrial applications.
TetraethylenepentamineC8H22N4Longer chain; utilized in specialty chemical production.

Bis(hexamethylene)triamine stands out due to its unique structure that allows for specific interactions in polymer chemistry and its role as an effective curing agent compared to other amines.

Physical Description

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics.
mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

215.236147938 g/mol

Monoisotopic Mass

215.236147938 g/mol

Heavy Atom Count

15

Melting Point

33.0 °C

UNII

BID902UF5V

Related CAS

67875-37-0

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (21.51%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (18.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (53.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

143-23-7
67875-37-0

Wikipedia

Bis(6-aminohexyl)amine

Methods of Manufacturing

Production: adiponitrile (nitrile reduction; byproduct of hexamethylenediamine production)

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,6-Hexanediamine, N1-(6-aminohexyl)-: ACTIVE
1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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